(R)-PF-06256142

Description

Properties

IUPAC Name |

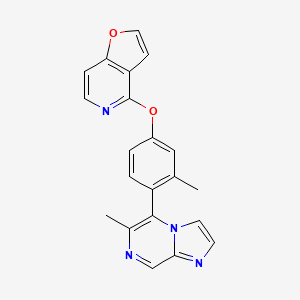

4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2/c1-13-11-15(27-21-17-6-10-26-18(17)5-7-23-21)3-4-16(13)20-14(2)24-12-19-22-8-9-25(19)20/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAIAGZSWHOLLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=CO3)C4=C(N=CC5=NC=CN54)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-PF-06256142: A Technical Overview of a Low-Activity Atropisomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-PF-06256142 is one of two atropisomers of the chemical entity PF-06256142, a novel, non-catecholamine, selective agonist for the dopamine D1 receptor. Atropisomers are stereoisomers that are chiral due to hindered rotation around a single bond. In the case of PF-06256142, this structural feature leads to two distinct, non-superimposable enantiomers. The (+)-enantiomer of PF-06256142 is a potent and selective agonist of the D1 receptor, with potential therapeutic applications in neurological disorders such as Parkinson's disease and schizophrenia.[1] Conversely, the (R)-enantiomer, the subject of this guide, has been characterized as exhibiting low activity at the D1 receptor.[2] This document provides a detailed overview of the chemical structure and known properties of (R)-PF-06256142, with comparative data for its active counterpart where available.

Chemical Structure and Properties

The chemical structure of PF-06256142 is defined by a locked biaryl ring system, which is the source of its atropisomerism. The IUPAC name for the active (+)-enantiomer is (+)-4-(3-Methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy)furo[3,2-c]pyridine.[1] The fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for PF-06256142 and its Enantiomers

| Identifier | Value |

| IUPAC Name | 4-(3-Methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy)furo[3,2-c]pyridine |

| Chemical Formula | C₂₁H₁₆N₄O₂ |

| Molecular Weight | 356.39 g/mol [1] |

| InChI Key | HWAIAGZSWHOLLK-UHFFFAOYSA-N[1] |

| SMILES | Cc1cc(oc2nccc3ccoc23)ccc1c1c(C)ncc2cncn12 |

| CAS Number (Racemic) | 1609580-97-3[1] |

| CAS Number ((+)-enantiomer) | 1609583-14-3[1] |

| CAS Number ((-)-enantiomer) | 1609583-15-4[1] |

Table 2: Physicochemical Properties of PF-06256142 Enantiomers

| Property | (+)-Enantiomer | (R)-(-)-Enantiomer |

| Description | Potent D1 receptor agonist | Low activity D1 receptor ligand |

| Specific Rotation | [α]²⁰/D = +35.2 (c 0.32, CH₂Cl₂)[1] | [α]²⁰/D = -35.2 (inferred)¹ |

| Solubility | Data not publicly available | Data not publicly available |

| Melting Point | Data not publicly available | Data not publicly available |

¹The specific rotation of the (R)-enantiomer is inferred to be equal in magnitude and opposite in sign to the (+)-enantiomer, a fundamental property of enantiomers.

Pharmacological Properties

The pharmacological activity of PF-06256142 resides almost entirely in the (+)-enantiomer. The (R)-enantiomer is reported to have low activity.[2]

Table 3: Pharmacological Data for (+)-PF-06256142

| Parameter | Value | Receptor/Assay |

| EC₅₀ | 30-33 nM[1][3] | Dopamine D1 Receptor |

| Ki | 12 nM[1][3] | Dopamine D1 Receptor Binding |

| Selectivity | Highly selective for D1/D5 over D2 receptors (Ki >10 µM for D2)[3] | |

| Oral Bioavailability | 85% (in rats)[3] | |

| Terminal Half-life | 2.3 hours (in rats, intravenous)[3] |

Signaling Pathways

PF-06256142 exerts its effects by agonizing the dopamine D1 receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by D1 receptor activation involves coupling to the Gαs/olf subunit, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including DARPP-32. This pathway is central to the modulation of neuronal excitability and gene expression.

Experimental Protocols

Detailed, step-by-step synthesis and analytical protocols for (R)-PF-06256142 are proprietary and not publicly available in peer-reviewed literature. However, this section outlines the general methodologies that would be employed for its synthesis, separation, and characterization.

Synthesis and Chiral Separation

The synthesis of PF-06256142 would likely involve a multi-step organic synthesis to construct the complex heterocyclic core, followed by a chiral separation step to isolate the individual atropisomers.

General Synthetic Approach: The synthesis would likely culminate in a key cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to form the biaryl bond that defines the molecule's core structure.

Chiral Separation: The racemic mixture of PF-06256142 would be separated into its constituent enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

-

Principle: A chiral stationary phase (CSP) is used to differentially interact with the two enantiomers, leading to different retention times and allowing for their separation.

-

Typical Setup:

-

Column: A commercially available chiral column (e.g., based on derivatized cellulose or amylose).

-

Mobile Phase: A mixture of solvents, such as hexane and isopropanol, is used to elute the compounds. The exact ratio is optimized to achieve baseline separation.

-

Detection: A UV detector would be used to monitor the elution of the two isomers.

-

Collection: Fractions corresponding to each enantiomer peak are collected separately.

-

The workflow for obtaining the pure enantiomers is depicted below.

Pharmacological Characterization

The activity of (R)-PF-06256142 and its enantiomer would be assessed using in vitro functional assays.

Dopamine D1 Receptor cAMP Assay (General Protocol):

-

Objective: To measure the ability of a compound to stimulate cAMP production in cells expressing the D1 receptor.

-

Methodology:

-

Cell Culture: A stable cell line (e.g., HEK293) engineered to express the human dopamine D1 receptor is cultured in appropriate media.

-

Assay Preparation: Cells are harvested and seeded into multi-well plates.

-

Compound Treatment: The cells are treated with varying concentrations of (R)-PF-06256142 or the (+)-enantiomer. A known D1 agonist is used as a positive control.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay (e.g., GloSensor).

-

Data Analysis: The results are used to generate dose-response curves and calculate EC₅₀ values.

-

β-Arrestin Recruitment Assay (General Protocol):

-

Objective: To measure G protein-independent signaling by assessing the recruitment of β-arrestin to the activated D1 receptor.

-

Methodology:

-

Assay Principle: This assay often uses enzyme fragment complementation (EFC). The D1 receptor is fused to one part of an enzyme, and β-arrestin is fused to the complementary part.

-

Cell Treatment: An engineered cell line expressing these fusion proteins is treated with the test compounds.

-

Recruitment and Signal Generation: Agonist binding promotes the interaction of β-arrestin with the D1 receptor, bringing the enzyme fragments together and generating a luminescent or fluorescent signal.

-

Data Analysis: The signal intensity is measured and used to determine the potency and efficacy of the compound for β-arrestin recruitment.

-

Conclusion

(R)-PF-06256142 is the low-activity atropisomer of the potent and selective D1 receptor agonist PF-06256142. Its primary importance in a research context is as a negative control to its active (+)-enantiomer, helping to confirm that the observed pharmacological effects of the parent compound are stereospecific and directly mediated by the D1 receptor. While detailed experimental protocols for its synthesis and characterization are not publicly available, the general methodologies described herein provide a framework for the work required to produce and evaluate this and similar chiral molecules. The study of such enantiomeric pairs is crucial for understanding the structure-activity relationships of drug candidates and ensuring the development of safe and effective therapeutics.

References

An In-Depth Technical Guide to (R)-PF-06256142: A Selective Dopamine D1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-PF-06256142 is a potent and selective, central nervous system (CNS) penetrant, and orally active orthosteric agonist of the dopamine D1 receptor.[1] Developed as a non-catecholamine agonist, it represents a significant advancement in the pursuit of therapeutic agents for neurological and psychiatric disorders such as schizophrenia and Parkinson's disease. This document provides a comprehensive technical overview of (R)-PF-06256142, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols.

Chemical Properties and Identification

(R)-PF-06256142 is a complex heterocyclic molecule. Its key identification and physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1609583-14-3 |

| Molecular Formula | C₂₁H₁₆N₄O₂ |

| Molecular Weight | 356.39 g/mol |

| Appearance | Crystalline solid |

| Purity | Typically >98% |

Mechanism of Action and Signaling Pathway

(R)-PF-06256142 acts as a selective agonist at the dopamine D1 receptor. The D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf subunit. Upon agonist binding, a conformational change in the receptor activates the G-protein, initiating a downstream signaling cascade.

The canonical signaling pathway for the D1 receptor involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates a multitude of downstream protein targets, leading to the modulation of neuronal excitability, gene expression, and synaptic plasticity.

Pharmacological Data

In Vitro Pharmacology

(R)-PF-06256142 demonstrates high potency and selectivity for the D1 receptor in various in vitro assays.

| Parameter | Value | Description |

| EC₅₀ | 33 nM | Half maximal effective concentration for D1 receptor activation.[1] |

| Ki | 12 nM | Binding affinity for the D1 receptor.[1] |

| Selectivity | >800-fold vs D2 Receptor | Demonstrates high selectivity for the D1 receptor over the D2 receptor. |

In Vivo Pharmacology & Pharmacokinetics

In vivo studies in animal models have confirmed the activity and favorable pharmacokinetic profile of (R)-PF-06256142. The compound has been shown to have high oral bioavailability in rats and good CNS penetration.[1] While specific pharmacokinetic parameters from non-clinical studies in dogs and monkeys have not been publicly disclosed, the available data from rodent models are presented below.

| Species | Route | Key Findings |

| Rat | Oral | High oral bioavailability. |

| Rat | N/A | Good CNS penetration.[1] |

| Rodents & Non-human primates | N/A | Increased locomotor activity, acetylcholine release in the prefrontal cortex, and wakefulness. |

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol outlines a method to determine the potency of (R)-PF-06256142 in stimulating cAMP production in cells expressing the D1 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

(R)-PF-06256142

-

Reference D1 agonist (e.g., Dopamine)

-

cAMP assay kit (e.g., HTRF, AlphaScreen)

-

384-well white opaque plates

Procedure:

-

Cell Plating: Seed D1-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of (R)-PF-06256142 and the reference agonist in assay buffer.

-

Assay Initiation:

-

Remove cell culture medium from the wells.

-

Add 20 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to each well.

-

Add 20 µL of the diluted compounds to the respective wells.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

-

Data Acquisition: Read the plate on a compatible plate reader.

-

Data Analysis: Calculate the EC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Rodent Locomotor Activity Assay

This protocol describes a method to assess the effect of (R)-PF-06256142 on spontaneous locomotor activity in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

(R)-PF-06256142

-

Vehicle (e.g., 5% DMSO, 5% Solutol HS 15, 90% saline)

-

Locomotor activity chambers equipped with infrared beams

-

Animal scale

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

-

Habituation: Place individual mice in the locomotor activity chambers and allow them to habituate for 30-60 minutes.

-

Dosing:

-

Weigh each mouse to determine the correct dose volume.

-

Administer (R)-PF-06256142 or vehicle via the desired route (e.g., oral gavage, subcutaneous injection).

-

-

Data Collection: Immediately after dosing, return the mice to the locomotor activity chambers and record locomotor activity for 120 minutes in 5-minute bins.

-

Data Analysis: Analyze the total distance traveled, horizontal activity, and vertical activity. Compare the effects of different doses of (R)-PF-06256142 to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

In Vivo Microdialysis for Acetylcholine Measurement

This protocol details a method for measuring extracellular acetylcholine levels in the prefrontal cortex of rats following administration of (R)-PF-06256142.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

(R)-PF-06256142

-

Vehicle

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane)

-

Anesthesia (e.g., isoflurane)

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with electrochemical detection

-

Automated microdialysis sample collector

Procedure:

-

Surgery:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the prefrontal cortex.

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for at least 60 minutes.

-

-

Dosing: Administer (R)-PF-06256142 or vehicle.

-

Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 180 minutes post-dosing.

-

Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the acetylcholine levels as a percentage of the baseline and compare the effects of (R)-PF-06256142 to the vehicle group.

Conclusion

(R)-PF-06256142 is a valuable research tool for investigating the role of the dopamine D1 receptor in various physiological and pathological processes. Its selectivity, oral bioavailability, and CNS penetration make it a promising candidate for further preclinical and clinical development for the treatment of CNS disorders. The data and protocols presented in this guide are intended to facilitate further research and development of this and similar compounds.

References

(R)-PF-06256142: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

(R)-PF-06256142 is a potent and selective, non-catecholamine dopamine D1 receptor agonist that has garnered significant interest in the field of neuroscience research. Its unique structure, characterized by a locked biaryl ring system, results in atropisomerism, with the (R)-enantiomer demonstrating the desired pharmacological activity. This technical guide provides a comprehensive overview of the synthesis and purification methods for (R)-PF-06256142, drawing from available scientific literature and patents.

Core Synthesis Strategy

The synthesis of (R)-PF-06256142 involves the construction of a complex heterocyclic scaffold featuring a furo[3,2-c]pyridine core linked to a substituted phenyl ring. The key challenge in the synthesis is the stereoselective formation of the chiral axis to obtain the desired (R)-atropisomer. While specific, in-house protocols from Pfizer, the original developer, are not publicly detailed, the synthesis can be understood through a convergent approach involving the preparation of key intermediates followed by their coupling and subsequent stereoselective resolution.

A plausible synthetic route involves a Sonogashira coupling reaction followed by an intramolecular cyclization to form the furo[3,2-c]pyridine core. The atropisomerism is introduced through the coupling of this core with a substituted aryl partner. The final step involves the resolution of the atropisomers to isolate the desired (R)-enantiomer.

Experimental Protocols

Note: The following protocols are generalized based on established synthetic methodologies for similar compounds and may require optimization for specific laboratory conditions.

1. Synthesis of the Furo[3,2-c]pyridine Core:

A versatile method for constructing the furo[3,2-c]pyridine scaffold involves a palladium-catalyzed Sonogashira cross-coupling reaction.

-

Reaction: A suitably substituted 3-iodopyridin-4-ol is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in an appropriate solvent such as DMF or toluene.

-

Cyclization: The resulting coupled product undergoes an intramolecular 5-endo-dig cyclization, often promoted by the reaction conditions or with the addition of a suitable reagent, to yield the furo[3,2-c]pyridine core.

2. Atroposelective Coupling:

The furo[3,2-c]pyridine intermediate is then coupled with a substituted aryl halide or boronic acid derivative. The atroposelectivity of this step is crucial and can be influenced by the choice of catalyst, ligands, and reaction conditions. Modern atroposelective cross-coupling methods, such as those employing chiral ligands, may be employed to favor the formation of the (R)-enantiomer.

3. Chiral Resolution and Purification:

If the coupling reaction is not sufficiently enantioselective, the resulting mixture of atropisomers must be separated.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating atropisomers.[1][2] The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or cyclodextrin-based columns are often effective for resolving biaryl atropisomers.[1][2]

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol, or methanol). The exact ratio is optimized to achieve the best separation.

-

Temperature Control: Due to the potential for on-column interconversion of atropisomers, especially those with lower rotational barriers, it is often necessary to perform the separation at sub-ambient temperatures.[2]

-

Quantitative Data Summary

Due to the proprietary nature of the specific synthesis of (R)-PF-06256142, detailed quantitative data such as reaction yields and enantiomeric excess for each synthetic step are not publicly available. However, for the chiral purification step, the following table summarizes typical parameters that would be monitored and optimized.

| Parameter | Typical Range/Value | Reference |

| Chiral HPLC Column | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) or Cyclodextrin-based | [1][2] |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 to 70:30 v/v) with optional additive (e.g., TFA) | [1] |

| Flow Rate | 0.5 - 2.0 mL/min | |

| Temperature | Ambient or sub-ambient (e.g., 10-25 °C) to prevent racemization | [2] |

| Detection Wavelength | UV, typically 254 nm or a wavelength of maximum absorbance for the compound | |

| Achieved Purity (e.e.) | >99% |

Visualization of Key Processes

The following diagrams illustrate the logical workflow for the synthesis and purification of (R)-PF-06256142.

Caption: Synthetic workflow for (R)-PF-06256142.

Caption: Chiral HPLC purification workflow.

References

The Biased Agonism of (R)-PF-06256142: A Technical Guide to its Mechanism of Action at the D1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-PF-06256142 is a novel, non-catechol, selective agonist of the dopamine D1 receptor, a G-protein coupled receptor critically involved in motor control, cognition, and reward pathways.[1][2] Unlike traditional catecholamine D1 agonists, (R)-PF-06256142 exhibits a unique pharmacological profile characterized by functional selectivity, or biased agonism. This technical guide provides an in-depth analysis of the mechanism of action of (R)-PF-06256142 at the D1 receptor, with a focus on its preferential activation of G-protein signaling over β-arrestin recruitment. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular interactions and downstream functional consequences.

Core Mechanism: Biased Agonism at the D1 Receptor

The dopamine D1 receptor canonically signals through the Gs alpha subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase, production of cyclic adenosine monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA). Another critical pathway in GPCR signaling involves the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.

(R)-PF-06256142 is a biased agonist that potently activates the Gs/cAMP signaling pathway while demonstrating significantly reduced or no recruitment of β-arrestin.[3][4] This functional selectivity is a key feature of its mechanism of action and is thought to contribute to a reduced receptor desensitization profile compared to catecholamine agonists.[2]

Quantitative Pharmacology

The following tables summarize the quantitative data for (R)-PF-06256142's interaction with the D1 receptor, compiled from key in vitro studies.

Table 1: Receptor Binding Affinity of (R)-PF-06256142

| Species | Receptor | Assay Type | Radioligand | Ki (nM) | Reference |

| Human | D1 | Radioligand Binding | [3H]-SCH23390 | 1.2 | Davoren et al., 2018 |

| Rat | D1 | Radioligand Binding | [3H]-SCH23390 | 2.5 | Davoren et al., 2018 |

Table 2: Functional Potency and Efficacy of (R)-PF-06256142 in Gs/cAMP Signaling

| Cell Line | Species | Assay | EC50 (nM) | % Emax (relative to Dopamine) | Reference |

| HEK293 | Human | cAMP Accumulation | 3.9 | 95 | Davoren et al., 2018 |

| CHO | Rat | cAMP Accumulation | 8.1 | 100 | Davoren et al., 2018 |

Table 3: Functional Potency and Efficacy of (R)-PF-06256142 in β-Arrestin Recruitment

| Cell Line | Species | Assay | EC50 (nM) | % Emax (relative to Dopamine) | Reference |

| U2OS | Human | PathHunter β-Arrestin | >10,000 | <10 | Davoren et al., 2018 |

| Rodent | β-Arrestin Recruitment | - | Essentially no intrinsic activity | Yang et al., 2024 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows used to characterize the mechanism of action of (R)-PF-06256142.

D1 Receptor Signaling Pathways

Caption: D1 receptor signaling activated by (R)-PF-06256142.

Experimental Workflow: cAMP Accumulation Assay

Caption: Functional selectivity of (R)-PF-06256142 at the D1 receptor.

Experimental Protocols

Radioligand Binding Assay for D1 Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of (R)-PF-06256142 for the human and rat D1 receptors.

-

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human D1 receptor or from rat striatum.

-

Radioligand: [3H]-SCH23390.

-

Non-specific binding control: Butaclamol.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Test compound: (R)-PF-06256142 at various concentrations.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of [3H]-SCH23390 and varying concentrations of (R)-PF-06256142 in the assay buffer.

-

For determination of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of butaclamol.

-

Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of (R)-PF-06256142 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

-

Objective: To determine the functional potency (EC50) and efficacy (Emax) of (R)-PF-06256142 in stimulating cAMP production.

-

Materials:

-

HEK293 or CHO cells stably expressing the human or rat D1 receptor, respectively.

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

Test compound: (R)-PF-06256142 at various concentrations.

-

Reference agonist: Dopamine.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Seed the cells in 96- or 384-well plates and allow them to adhere overnight.

-

Replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and pre-incubate for a short period (e.g., 30 minutes).

-

Add varying concentrations of (R)-PF-06256142 or dopamine to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using the detection kit.

-

Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC50 and Emax values from the dose-response curves using non-linear regression. The Emax is typically expressed as a percentage of the maximal response induced by the reference agonist, dopamine.

-

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

-

Objective: To assess the ability of (R)-PF-06256142 to induce the recruitment of β-arrestin to the D1 receptor.

-

Materials:

-

U2OS cells co-expressing the human D1 receptor fused to a fragment of β-galactosidase (ProLink) and β-arrestin fused to the larger, complementing fragment of β-galactosidase (Enzyme Acceptor).

-

Cell culture medium.

-

Test compound: (R)-PF-06256142 at various concentrations.

-

Reference agonist: Dopamine.

-

Detection reagents for the β-galactosidase enzyme complementation assay.

-

-

Procedure:

-

Plate the PathHunter® cells in a 384-well assay plate and incubate overnight.

-

Add varying concentrations of (R)-PF-06256142 or dopamine to the cells.

-

Incubate for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate at room temperature to allow for the enzymatic reaction to develop.

-

Measure the chemiluminescent signal using a plate reader.

-

Generate dose-response curves and determine the EC50 and Emax values for β-arrestin recruitment.

-

Conclusion

(R)-PF-06256142 is a D1 receptor agonist with a distinct mechanism of action characterized by potent activation of the Gs/cAMP signaling pathway and minimal to no engagement of the β-arrestin pathway. This biased agonism represents a significant departure from traditional D1 agonists and may underlie its pro-cognitive effects and potentially improved therapeutic profile with reduced receptor desensitization. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of dopamine receptor pharmacology and drug discovery. Further investigation into the in vivo consequences of this unique signaling profile will be crucial in fully elucidating the therapeutic potential of (R)-PF-06256142.

References

- 1. Discovery and Lead Optimization of Atropisomer D1 Agonists with Reduced Desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dopamine D1 receptor agonists rescue age-related decline in temporal order memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impaired β-arrestin recruitment and reduced desensitization by non-catechol agonists of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Silent Partner: A Technical Guide to the Inactive Enantiomer (R)-PF-06256142 for Neuroscience Research

For researchers, scientists, and drug development professionals, establishing the specificity of a novel compound's biological effects is paramount. In the study of the potent and selective D1 receptor agonist, PF-06256142, its inactive (R)-enantiomer serves as an indispensable tool for rigorous scientific inquiry. This technical guide provides an in-depth overview of (R)-PF-06256142, its role as a negative control, and the experimental frameworks in which it is essential for validating the on-target effects of its active counterpart.

PF-06256142 is a notable non-catecholamine agonist of the dopamine D1 receptor, with the (+)-enantiomer, presumably the (S)-enantiomer, demonstrating high potency and selectivity.[1][2] Due to the chiral nature of drug-receptor interactions, one enantiomer often exhibits significantly higher affinity and efficacy than the other.[3] The (R)-enantiomer of PF-06256142 is posited to be the inactive stereoisomer, making it an ideal negative control for discerning the specific D1 receptor-mediated actions of the active compound in neuroscience research. While direct pharmacological data for the (R)-enantiomer is not extensively available in public literature, its use is predicated on the well-established principles of stereochemistry in drug action.[3]

Core Concepts: The Importance of an Inactive Enantiomer

In pharmacological studies, an inactive enantiomer is the most rigorous type of negative control. Because it shares the same physical and chemical properties as its active counterpart (e.g., solubility, pKa, and molecular weight), it helps to control for off-target effects or effects related to the chemical scaffold itself, rather than the specific interaction with the intended biological target.[3] The use of (R)-PF-06256142 allows researchers to confidently attribute the observed biological and behavioral effects of the active enantiomer to its interaction with the D1 receptor.

Quantitative Data: A Comparative Overview

While specific quantitative data for the (R)-enantiomer of PF-06256142 is scarce in the literature, the following table presents the known data for the active (+)-enantiomer. In a typical experimental setup, the (R)-enantiomer would be expected to have significantly lower or no activity in these assays.

| Parameter | (S)-(+)-PF-06256142 | (R)-(-)-PF-06256142 (Expected) |

| D1 Receptor Binding Ki | 12 nM[1][2] | >10,000 nM |

| D1 Receptor EC50 | 30 nM[2] | >10,000 nM |

| D5 Receptor Binding Ki | 4.8 nM[1] | Not Reported |

| D2 Receptor Binding Ki | >10 µM[1] | Not Reported |

| hERG IC50 | ~12 µM[1] | Not Reported |

| Oral Bioavailability (rat) | 85%[1] | Not Reported |

Note: The values for (R)-(-)-PF-06256142 are expected based on the principles of stereoisomerism and its intended use as an inactive control. Researchers should empirically determine these values for their specific experimental systems.

Experimental Protocols: Utilizing (R)-PF-06256142 as a Negative Control

The following are detailed methodologies for key experiments where (R)-PF-06256142 would be an essential negative control.

Radioligand Binding Assay for D1 Receptor Occupancy

Objective: To determine the binding affinity of the PF-06256142 enantiomers to the dopamine D1 receptor.

Methodology:

-

Tissue Preparation: Membranes are prepared from cells stably expressing the human dopamine D1 receptor (e.g., HEK293 cells) or from brain regions rich in D1 receptors (e.g., striatum).

-

Assay Conditions: A fixed concentration of a high-affinity D1 receptor radioligand (e.g., [³H]-SCH23390) is incubated with the prepared membranes.

-

Competition Binding: Increasing concentrations of the active (S)-enantiomer, the inactive (R)-enantiomer, or a known D1 agonist/antagonist are added to the incubation mixture.

-

Detection: The amount of radioligand bound to the receptors is measured using liquid scintillation counting after separating the bound from the free radioligand by rapid filtration.

-

Data Analysis: The data are analyzed using non-linear regression to determine the Ki (inhibitory constant) for each compound. The active (S)-enantiomer is expected to show high affinity (low Ki), while the (R)-enantiomer is expected to show very low or no affinity.

cAMP Functional Assay for D1 Receptor Agonism

Objective: To measure the functional activity of the PF-06256142 enantiomers at the D1 receptor, which is a Gs-coupled receptor that increases intracellular cyclic AMP (cAMP).

Methodology:

-

Cell Culture: Cells expressing the D1 receptor are cultured and plated.

-

Compound Treatment: The cells are treated with increasing concentrations of the active (S)-enantiomer or the inactive (R)-enantiomer in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: The concentration-response curves are plotted, and the EC50 (half-maximal effective concentration) and Emax (maximum effect) are calculated. The (S)-enantiomer is expected to produce a robust increase in cAMP with high potency, while the (R)-enantiomer should have little to no effect.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To assess the in vivo effects of the PF-06256142 enantiomers on neurotransmitter levels in a specific brain region, such as acetylcholine release in the prefrontal cortex.[4]

Methodology:

-

Animal Model: A suitable animal model, such as a rat or mouse, is used.

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex).

-

Compound Administration: The animals are administered the active (S)-enantiomer, the inactive (R)-enantiomer, or vehicle via a systemic route (e.g., subcutaneous injection).

-

Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.

-

Neurotransmitter Analysis: The concentration of the neurotransmitter of interest (e.g., acetylcholine) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.

-

Data Analysis: Changes in neurotransmitter levels from baseline are calculated for each treatment group. The active (S)-enantiomer is expected to induce a significant change in neurotransmitter levels, while the (R)-enantiomer should have no effect compared to the vehicle control.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the principles and applications of using an inactive enantiomer, the following diagrams are provided.

Caption: Differential binding of (S) and (R) enantiomers to a chiral receptor.

Caption: Experimental workflow using an inactive enantiomer as a negative control.

Caption: Known signaling pathway of the active (S)-PF-06256142 at the D1 receptor.

Conclusion

The inactive enantiomer, (R)-PF-06256142, is a critical research tool for any scientist investigating the effects of the active D1 agonist, (S)-PF-06256142. By serving as a high-fidelity negative control, it enables the unambiguous attribution of observed pharmacological effects to the specific interaction with the D1 receptor. While comprehensive characterization of the (R)-enantiomer is not widely published, its importance in rigorous experimental design cannot be overstated. Researchers are encouraged to synthesize or procure enantiomerically pure (R)-PF-06256142 and include it in their experimental paradigms to ensure the validity and specificity of their findings in the complex landscape of neuroscience research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of PF-6142, a Novel, Non-Catecholamine Dopamine Receptor D1 Agonist, in Murine and Nonhuman Primate Models of Dopaminergic Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of (R)-PF-06256142: A Technical Guide

(R)-PF-06256142, also known as PF-6142, is a novel, potent, and selective non-catecholamine agonist of the dopamine D1 receptor. This technical guide provides a comprehensive overview of its discovery, mechanism of action, and preclinical development. The information is intended for researchers, scientists, and drug development professionals interested in the advancement of novel dopaminergic therapies for neurological and psychiatric disorders.

Introduction and Rationale

The selective activation of the dopamine D1 receptor has long been a promising therapeutic strategy for cognitive impairments associated with conditions such as schizophrenia and Parkinson's disease.[1] However, the development of clinically viable D1 agonists has been hampered by the poor pharmacokinetic properties and rapid desensitization associated with traditional catecholamine-based compounds.[2] The discovery of (R)-PF-06256142 represents a significant advancement in this field, offering a non-catecholamine scaffold with favorable drug-like properties, including oral bioavailability and central nervous system penetration.[2][3] This compound emerged from a focused effort to identify potent and selective D1 agonists with a reduced propensity for receptor desensitization, thereby offering the potential for sustained therapeutic effects.[2]

Discovery History: From High-Throughput Screening to Lead Optimization

The journey to (R)-PF-06256142 began with a high-throughput screening campaign that identified the initial non-catecholamine hit, PF-4211.[2][4] This compound, while modest in its activity, provided a novel chemical scaffold for further optimization. The subsequent hit-to-lead program focused on improving potency, selectivity, and pharmacokinetic properties.[2]

A key structural feature of this chemical series is a locked biaryl ring system, which results in atropisomerism.[2][4] Through systematic medicinal chemistry efforts, researchers explored the structure-activity relationships within this series, culminating in the identification of (R)-PF-06256142 (atropisomer 31 in the discovery campaign) as a highly potent and selective D1 receptor agonist with a superior profile compared to its predecessors.[2]

Mechanism of Action

(R)-PF-06256142 is a selective orthosteric agonist of the dopamine D1 and D5 receptors.[1][2] Upon binding to the D1 receptor, a G-protein coupled receptor (GPCR), it initiates a canonical signaling cascade. The receptor couples to the Gαs/olf G-protein, leading to the activation of adenylyl cyclase.[1] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the modulation of neuronal excitability and gene expression.[1] A key characteristic of (R)-PF-06256142 is its potential for functionally biased signaling, with studies suggesting it has reduced β-arrestin recruitment compared to traditional catecholamine agonists, which may contribute to its lower propensity for receptor desensitization.[3]

Preclinical Data

In Vitro Pharmacology

The in vitro pharmacological profile of (R)-PF-06256142 demonstrates its high potency and selectivity for the dopamine D1 receptor.

| Parameter | Value | Species/Cell Line | Reference |

| D1 Receptor Binding Ki | 12 nM | - | [2] |

| D1 Receptor EC50 | 33 nM | - | [2] |

| D5 Receptor Binding Ki | 4.8 nM | - | [2] |

| D2 Receptor Binding Ki | >10,000 nM | - | [2] |

In Vivo Pharmacokinetics

Pharmacokinetic studies in rats have shown that (R)-PF-06256142 possesses favorable properties for in vivo use, including good oral bioavailability.

| Parameter | Value | Species | Dose | Route | Reference |

| Oral Bioavailability | 85% | Rat | 5 mg/kg | PO | [2] |

| Terminal Half-life (t½) | 2.3 h | Rat | 5 mg/kg | IV | [2] |

In Vivo Efficacy

(R)-PF-06256142 has demonstrated significant efficacy in various preclinical models, highlighting its potential to modulate locomotor activity and enhance cognitive function.

| Experimental Model | Species | Dose Range | Route | Key Findings | Reference |

| Locomotor Activity | Mouse | 0.32 - 10 mg/kg | SC | Dose-dependent increase in locomotor activity, significant at 10 mg/kg. Effect blocked by D1 antagonist SCH-23390. | [1] |

| Ketamine-Induced Deficit in Radial Arm Maze | Rat | 0.01 - 0.56 mg/kg | SC | Dose-dependently reversed ketamine-induced working memory deficits. | [1] |

| Ketamine-Induced Deficit in Spatial Delayed Recognition Task | Non-human Primate | 0.0015 - 0.15 mg/kg | SC | Reversed ketamine-induced cognitive deficits. | [1] |

| Quantitative Electroencephalography (qEEG) | Rat | 1.0 - 5.6 mg/kg | SC | Increased wakefulness and desynchronized EEG, indicative of enhanced cortical arousal. | [1] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Locomotor Activity Assay

Objective: To assess the effect of (R)-PF-06256142 on spontaneous locomotor activity in mice.

Methodology:

-

Animals: Male CD-1 or C57BL/6J mice are used.[1]

-

Apparatus: Standard locomotor activity chambers equipped with infrared photobeams to detect movement.

-

Procedure:

-

Mice are habituated to the activity chambers for at least 60 minutes before dosing.

-

(R)-PF-06256142 or vehicle is administered subcutaneously (SC).

-

For antagonist studies, the D1 antagonist SCH-23390 is administered 30 minutes prior to (R)-PF-06256142.[1]

-

Locomotor activity (e.g., horizontal beam breaks) is recorded for a period of 120 minutes post-dose.[1]

-

-

Data Analysis: Total beam breaks or distance traveled are analyzed using ANOVA, followed by post-hoc tests for multiple comparisons.

Radial Arm Maze Task

Objective: To evaluate the effect of (R)-PF-06256142 on working memory in a rat model of cognitive deficit induced by ketamine.

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Apparatus: An eight-arm radial maze with automated guillotine doors and food rewards (e.g., sucrose pellets) at the end of each arm.

-

Procedure:

-

Habituation and Training: Rats are first habituated to the maze and trained to find rewards in all eight arms.

-

Testing:

-

A working memory deficit is induced by the administration of the NMDA receptor antagonist ketamine.

-

(R)-PF-06256142 or vehicle is administered prior to ketamine.

-

Each trial begins with four randomly selected arms being baited. The rat is placed in the center of the maze and allowed to explore until all four rewards are consumed or a set time has elapsed.

-

An error is defined as re-entry into an already visited arm (a working memory error) or entry into an unbaited arm.

-

-

-

Data Analysis: The number of errors is recorded and analyzed using non-parametric tests such as the Kruskal-Wallis test, followed by Dunn's multiple comparisons test.[1]

Clinical Development Status

While preclinical data for (R)-PF-06256142 are robust, publicly available information on its clinical development is limited. However, other non-catecholamine D1/D5 agonists from the same chemical series, such as PF-06649751 and PF-06669571, have progressed to Phase I and Phase II clinical trials for Parkinson's disease.[5][6] These studies have demonstrated that this class of compounds is generally safe and well-tolerated in humans, and have shown promising signals of efficacy in improving motor symptoms.[5][6] The findings from these related compounds support the continued investigation of (R)-PF-06256142 and other selective D1 agonists for neurological and psychiatric disorders.

Conclusion

(R)-PF-06256142 is a promising novel dopamine D1 receptor agonist that has overcome many of the limitations of earlier catecholamine-based compounds. Its discovery and preclinical development have demonstrated a favorable profile, including high potency, selectivity, oral bioavailability, and efficacy in models of cognitive function. The progression of related compounds into clinical trials underscores the therapeutic potential of this class of non-catecholamine D1 agonists. Further investigation is warranted to fully elucidate the clinical utility of (R)-PF-06256142 in treating cognitive deficits in schizophrenia, Parkinson's disease, and other CNS disorders.

References

- 1. Pfizer Clinical Trials | Official Participant Site [pfizerclinicaltrials.com]

- 2. cdn.pfizer.com [cdn.pfizer.com]

- 3. researchgate.net [researchgate.net]

- 4. genentech-clinicaltrials.com [genentech-clinicaltrials.com]

- 5. Phase 1 Parkinson's Disease Studies Show the Dopamine D1/D5 Agonist PF-06649751 is Safe and Well Tolerated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PF-06649751 efficacy and safety in early Parkinson's disease: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-PF-06256142 supplier and purchasing information

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of (R)-PF-06256142, a notable selective agonist for the dopamine D1 receptor. This guide covers supplier and purchasing information, the compound's mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Supplier and Purchasing Information

(R)-PF-06256142 and its racemic mixture, PF-06256142, are available from several chemical suppliers specializing in research compounds. The following table summarizes key purchasing information from a selection of vendors. It is important to note that the bioactivity is primarily associated with the (+)-enantiomer, while the (R)-enantiomer, according to some sources, exhibits lower activity. Researchers should carefully consider which form is appropriate for their studies.

| Supplier | Product Name(s) | Catalog Number(s) | CAS Number | Notes |

| MedChemExpress | PF-06256142, (R)-PF-06256142 | HY-119943 | 1609583-14-3 ((+)-enantiomer) | Offers both the potent (+)-enantiomer and the (R)-enantiomer. Available in various quantities. For research use only.[1][2] |

| Immunomart | PF-06256142, (R)-PF-06256142 | T12423, T72744 | 1609583-14-3, 1609583-15-4 ((R)-enantiomer) | Provides both PF-06256142 and its (R)-enantiomer, noting the latter exhibits low activity.[3][4] |

| MedKoo Biosciences | PF-06256142 | 555384 | 1609583-14-3 ((+)-enantiomer) | May require custom synthesis with a minimum order quantity. Lists CAS numbers for (+), (-), and racemic forms.[5][6] |

| Nordic Biosite | PF-06256142 | T12423-100mg | 1609583-14-3 | Distributes TargetMol products.[7] |

| TargetMol | PF-06256142 | T12423 | 1609583-14-3 | A primary supplier of the compound. |

Core Technical Details

PF-06256142 is a potent, selective, and orally active agonist of the dopamine D1 receptor, with a reported EC50 of 33 nM and a Ki of 12 nM.[1] It is a non-catecholamine agonist, a feature that contributes to its favorable pharmacokinetic properties and reduced receptor desensitization compared to traditional dopamine agonists.[8] The compound has demonstrated central nervous system (CNS) penetration and is being investigated for its therapeutic potential in conditions such as schizophrenia and Parkinson's disease.[1]

Mechanism of Action

As a D1 receptor agonist, PF-06256142 mimics the action of dopamine at this specific receptor subtype. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gαs/olf G-protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32). The phosphorylation of DARPP-32 at Thr34 inhibits protein phosphatase-1, leading to a sustained state of phosphorylation for numerous downstream effector proteins that regulate neuronal excitability, gene expression, and synaptic plasticity.[3]

The signaling pathway of the D1 receptor is complex and can also involve Gq/PLC signaling and the formation of hetero-oligomers with other receptors like D2, D3, A1, and NMDA receptors, which can modulate the primary signaling cascade.[3]

Experimental Protocols

The following are generalized experimental protocols derived from published in vivo studies using PF-06256142. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

In Vivo Assessment of Locomotor Activity in Mice

This experiment aims to evaluate the effect of PF-06256142 on spontaneous locomotor activity, a behavior modulated by the dopaminergic system.

Materials:

-

(R)-PF-06256142

-

Vehicle solution (e.g., 5% DMSO, 5% Cremophor EL, 90% sterile water)

-

Male C57BL/6J mice

-

Open-field activity chambers equipped with infrared beams

Procedure:

-

Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. Place each mouse in an individual open-field chamber and allow for a 30-60 minute habituation period.

-

Drug Administration: Prepare fresh solutions of PF-06256142 in the vehicle on the day of the experiment. Administer PF-06256142 or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the desired doses (e.g., 1, 3, 10 mg/kg).

-

Data Collection: Immediately after injection, return the mice to the activity chambers and record locomotor activity (e.g., beam breaks, distance traveled) for a period of 60-120 minutes.

-

Data Analysis: Analyze the data by comparing the locomotor activity of the PF-06256142-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Assessment of Pro-Cognitive Effects in a Rodent Model of Working Memory Deficit

This protocol describes the use of the radial arm maze to assess the ability of PF-06256142 to reverse working memory deficits induced by an NMDA receptor antagonist like ketamine.

Materials:

-

(R)-PF-06256142

-

Ketamine

-

Vehicle solution

-

Adult male rats

-

Elevated eight-arm radial maze

Procedure:

-

Habituation and Training: Habituate rats to the radial arm maze daily for several days. Train the rats on the working memory task, where they learn to visit each of the eight arms once to receive a food reward. Training continues until a stable baseline performance is achieved (e.g., minimal errors).

-

Drug Administration:

-

Administer PF-06256142 or vehicle at the desired doses (e.g., 0.3, 1, 3 mg/kg, s.c.) at a set time before the test session (e.g., 30 minutes).

-

Administer ketamine (e.g., 3 mg/kg, s.c.) or vehicle at a set time after the PF-06256142 injection and before the test session (e.g., 15 minutes).

-

-

Testing: Place the rat in the center of the maze and allow it to freely explore the arms for a set duration or until all baited arms have been visited. Record the number and type of errors (e.g., re-entry into a previously visited arm).

-

Data Analysis: Compare the number of working memory errors between the different treatment groups using appropriate statistical analyses (e.g., Kruskal-Wallis test followed by Dunn's multiple comparison test).

References

- 1. Characterization of PF-6142, a Novel, Non-Catecholamine Dopamine Receptor D1 Agonist, in Murine and Nonhuman Primate Models of Dopaminergic Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. An enantiospecific synthesis of the human cytomegalovirus antiviral agent [(R)-3-((2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4- hydroxybutyl]phosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PF-06256142 - Nordic Biosite [nordicbiosite.com]

- 6. medkoo.com [medkoo.com]

- 7. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Atropisomerism and Receptor Binding of PF-06256142

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06256142 is a novel, non-catecholamine, potent, and selective orthosteric agonist of the dopamine D1 receptor. A key structural feature of this molecule is a sterically hindered biaryl bond, which gives rise to atropisomerism—a form of axial chirality. This technical guide provides a comprehensive overview of the atropisomerism of PF-06256142 and its implications for receptor binding and functional activity. We present a compilation of quantitative data, detailed experimental methodologies for receptor binding and chiral separation, and a visualization of the relevant signaling pathways. This document is intended to serve as a detailed resource for researchers in pharmacology and medicinal chemistry.

Introduction

The dopamine D1 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gαs/olf subunit, is a critical modulator of motor control, cognition, and reward pathways. For decades, the development of D1-selective agonists has been hampered by the poor pharmacokinetic properties and rapid desensitization associated with catecholamine-based compounds. The discovery of PF-06256142 represents a significant advancement, offering a potent, selective, and orally bioavailable D1 agonist with a reduced propensity for receptor desensitization.[1][2]

A defining characteristic of PF-06256142 is its atropisomerism, resulting from restricted rotation around a biaryl single bond. This leads to the existence of two stable, non-interconverting enantiomers at physiological temperatures. The biological activity of PF-06256142 is stereospecific, with the (+)-atropisomer being the pharmacologically active enantiomer.[3] This guide will delve into the specifics of this stereoselectivity and the underlying experimental methodologies.

Atropisomerism and Stereoselective Receptor Activity

The two atropisomers of PF-06256142 exhibit significant differences in their ability to bind to and activate the D1 receptor. The (+)-atropisomer is a potent agonist, while the (-)-atropisomer is substantially less effective. This highlights the critical role of the three-dimensional conformation of the ligand in its interaction with the receptor binding pocket.

Quantitative Data on Atropisomer Activity

The following table summarizes the key quantitative parameters for the atropisomers of PF-06256142, demonstrating the stereoselectivity of its interaction with the D1 receptor.

| Compound | CAS Number | Receptor Binding Affinity (Ki) | Functional Potency (EC50) |

| (+)-Atropisomer (PF-06256142) | 1609583-14-3 | 12 nM[1][3][4][5] | 30-33 nM[1][3][4][5] |

| (-)-Atropisomer | 1609583-15-4 | Not explicitly reported | 107 nM |

| Racemic Mixture | 1609580-97-3 | Not reported | Not reported |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the characterization of PF-06256142's atropisomerism and receptor binding.

Chiral Separation of Atropisomers

The separation of the atropisomers of PF-06256142 is achieved using chiral High-Performance Liquid Chromatography (HPLC). The stability of the atropisomers allows for their resolution and individual characterization.

Caption: Workflow for the D1 receptor competitive binding assay.

Detailed Protocol:

-

Receptor Source: Membranes are prepared from a stable cell line (e.g., CHO or HEK293 cells) recombinantly expressing the human D1 receptor.

-

Radioligand: [3H]SCH23390, a selective D1 antagonist, is commonly used as the radioligand at a concentration near its Kd value.

-

Assay Buffer: The incubation is performed in a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing MgCl2.

-

Incubation: Receptor membranes, [3H]SCH23390, and varying concentrations of the test compound (PF-06256142 atropisomers) are incubated together. Non-specific binding is determined in the presence of a high concentration of a non-labeled D1 antagonist (e.g., unlabeled SCH23390 or butaclamol).

-

Termination and Separation: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Receptor Binding and Downstream Signaling

PF-06256142 acts as an orthosteric agonist at the D1 receptor. Its binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. A notable feature of PF-06256142 and other non-catecholamine D1 agonists is their "biased agonism."

Biased Agonism and Reduced Desensitization

PF-06256142 demonstrates a preference for activating the G-protein signaling pathway over the β-arrestin recruitment pathway. [2]The canonical D1 receptor signaling cascade involves the activation of Gαs/olf, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). In contrast, β-arrestin recruitment is typically associated with receptor desensitization and internalization. By preferentially activating the G-protein pathway, PF-06256142 is believed to cause less receptor desensitization compared to traditional catecholamine agonists like dopamine, potentially leading to a more sustained therapeutic effect.

D1 Receptor Biased Signaling Pathway

Caption: Biased agonism of PF-06256142 at the D1 receptor.

Conclusion

PF-06256142 is a promising D1 receptor agonist whose pharmacological profile is intricately linked to its unique structural feature of atropisomerism. The stereoselective interaction with the D1 receptor, where the (+)-atropisomer is the active entity, underscores the importance of chirality in drug design. Furthermore, its biased agonism towards the G-protein signaling pathway, leading to reduced receptor desensitization, represents a significant advantage over traditional D1 agonists. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers working on PF-06256142 and other novel GPCR modulators.

References

A Technical Guide to Non-Catechol Dopamine D1 Receptor Agonist Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine D1 receptor, a G protein-coupled receptor (GPCR) predominantly linked to Gαs/olf proteins, is a critical modulator of motor control, cognition, and reward pathways. For decades, the development of selective D1 receptor agonists for therapeutic intervention in disorders like Parkinson's disease and schizophrenia has been hampered by the reliance on catechol-containing compounds. These molecules suffer from poor pharmacokinetic profiles, including rapid metabolism and low oral bioavailability. The emergence of non-catechol D1 receptor agonists represents a significant advancement, offering improved drug-like properties and the potential for novel therapeutic strategies. This guide provides an in-depth technical overview of the core research surrounding these promising compounds, with a focus on their pharmacological properties, signaling mechanisms, and the experimental methodologies used for their characterization.

Core Concepts: From Canonical Signaling to Biased Agonism

The therapeutic potential of D1 receptor agonists has been historically linked to their ability to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. However, recent research has unveiled a more complex signaling paradigm. D1 receptors can also engage β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling. The ability of a ligand to preferentially activate one signaling pathway over another is termed "functional selectivity" or "biased agonism." Many recently developed non-catechol D1 agonists have been found to be "G protein-biased," showing robust activation of the Gαs/olf-cAMP pathway with reduced or absent recruitment of β-arrestin.[1][2][3] This biased signaling profile is a key area of investigation, as it may offer a way to harness the therapeutic benefits of D1 receptor activation while minimizing unwanted side effects associated with β-arrestin-mediated pathways, such as receptor desensitization and tolerance.[4]

Featured Non-Catechol D1 Receptor Agonists: A Quantitative Overview

The following tables summarize the binding affinities and functional potencies of several key non-catechol D1 receptor agonists, providing a comparative look at their pharmacological profiles.

Table 1: Receptor Binding Affinities (Ki in nM)

| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D1 vs. D2 Selectivity (fold) | Reference(s) |

| Dihydrexidine | ~10 (IC50) | 130 (IC50) | ~13 | [5] |

| A-86929 | ~1.5 | ~200 | ~133 | [6] |

| CY 208-243 | - | - | Selective for D1 over D2 | |

| SKF-83959 | 1.18 | 920 | ~780 | [7][8][9] |

| Tavapadon | - | - | D1-preferring | [10] |

| PF-219061 | - | - | - | - |

| Compound 19 (PW0441) | 2.4 | - | - | [11] |

| Compound 24 (PW0464) | 51 | - | - | [11] |

Table 2: Functional Activity (EC50 in nM and Emax in %)

| Compound | Gαs-cAMP Pathway | β-Arrestin Recruitment Pathway | Bias Factor (relative to reference) | Reference(s) |

| EC50 (nM) | Emax (%) | EC50 (nM) | Emax (%) | |

| Dihydrexidine | - | Full Agonist | - | - |

| A-86929 | - | Full Agonist | - | - |

| CY 208-243 | 125 | Partial Agonist | - | - |

| SKF-83959 | - | Partial Agonist | - | No significant recruitment |

| Tavapadon | Full Agonist (Gαolf) | Partial Agonist (Gαs) | - | - |

| Compound 10 | 0.02 | 102 | 3.1 | 85 |

| Compound 19 (PW0441) | 4.6 | 91 | 120 | 110 |

| Compound 24 (PW0464) | - | - | - | No activity |

Note: Emax is often expressed relative to a reference full agonist like dopamine. Bias factors are calculated relative to a balanced reference compound and the specific methodology can vary between studies.

Signaling Pathways of Non-Catechol D1 Receptor Agonists

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades activated by D1 receptor agonists and highlight the concept of biased agonism.

Key Experimental Protocols

A thorough understanding of the pharmacological properties of non-catechol D1 agonists relies on a suite of well-defined experimental assays. Below are detailed methodologies for key experiments frequently cited in this field of research.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the D1 and other receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]SCH 23390 for D1 receptors), and varying concentrations of the unlabeled test compound.

-

To determine non-specific binding, a parallel set of reactions is included containing a high concentration of a known, unlabeled ligand to saturate the receptors.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters (e.g., using a cell harvester) to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (HTRF)

Objective: To measure the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger in the D1 receptor signaling pathway.

Methodology:

-

Cell Culture and Plating:

-

Culture cells stably expressing the D1 receptor (e.g., HEK293 or CHO cells) in appropriate media.

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test agonist.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Lysis and Detection (Homogeneous Time-Resolved Fluorescence - HTRF):

-

Lyse the cells and add the HTRF detection reagents: a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).

-

In the absence of cellular cAMP, the antibody binds to the d2-labeled cAMP, bringing the donor and acceptor into close proximity and resulting in a high FRET signal.

-

Cellular cAMP produced in response to the agonist competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

-

Data Analysis:

-

Measure the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.

-

Calculate the ratio of the acceptor to donor fluorescence.

-

Plot the fluorescence ratio against the agonist concentration to generate a dose-response curve.

-

Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.

-

β-Arrestin Recruitment Assay (Tango)

Objective: To measure the recruitment of β-arrestin to the D1 receptor upon agonist binding.

Methodology:

-

Cell Line and Principle:

-

Utilize a specialized cell line (e.g., HTLA cells) that stably expresses a β-arrestin-TEV protease fusion protein and a tetracycline transactivator (tTA)-dependent luciferase reporter gene.

-

The D1 receptor is engineered with a TEV protease cleavage site followed by the tTA transcription factor at its C-terminus.

-

-

Transfection and Stimulation:

-

Transiently transfect the engineered D1 receptor into the HTLA cells.

-

After an appropriate incubation period for receptor expression, stimulate the cells with varying concentrations of the test agonist.

-

-

Recruitment and Reporter Gene Activation:

-

Agonist binding to the D1 receptor induces a conformational change that promotes the recruitment of the β-arrestin-TEV protease fusion protein.

-

The TEV protease cleaves the tTA from the receptor's C-terminus.

-

The released tTA translocates to the nucleus and activates the transcription of the luciferase reporter gene.

-

-

Luminescence Detection:

-

After an overnight incubation to allow for reporter gene expression, lyse the cells and add a luciferase substrate.

-

Measure the resulting luminescence using a luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the agonist concentration to generate a dose-response curve.

-

Determine the EC50 and Emax for β-arrestin recruitment.

-

Conclusion

The field of non-catechol D1 receptor agonist research is rapidly evolving, driven by the promise of developing novel therapeutics with improved efficacy and tolerability. A deep understanding of their pharmacological properties, particularly their potential for biased agonism, is crucial for advancing these compounds through the drug development pipeline. The experimental protocols and data presented in this guide provide a foundational framework for researchers and scientists working to unlock the full therapeutic potential of this exciting class of molecules. As research continues, the development of agonists with finely tuned signaling profiles may lead to breakthroughs in the treatment of a range of neurological and psychiatric disorders.

References

- 1. Radioligand binding assays [bio-protocol.org]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Impaired β-arrestin recruitment and reduced desensitization by non-catechol agonists of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impaired β-arrestin recruitment and reduced desensitization by non-catechol agonists of the D1 dopamine receptor [ouci.dntb.gov.ua]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rndsystems.com [rndsystems.com]

- 10. Characterization of Gαs and Gαolf activation by catechol and non-catechol dopamine D1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacological Evaluation of Noncatechol G Protein Biased and Unbiased Dopamine D1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (R)-PF-06256142 as a Negative Control in Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (R)-PF-06256142, the inactive enantiomer of the potent and selective dopamine D1 receptor agonist (S)-PF-06256142, as a negative control in preclinical behavioral research. The stark stereoselectivity of PF-06256142 makes the (R)-enantiomer an ideal tool for ensuring the observed behavioral effects of the (S)-enantiomer are specifically mediated by the dopamine D1 receptor.

Introduction to Stereoselectivity and Negative Controls

In pharmacology, enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be pharmacologically active (the eutomer), while the other is significantly less active or inactive (the distomer). The use of the inactive enantiomer as a negative control is a critical component of rigorous in vivo research. It allows researchers to control for any off-target effects, vehicle effects, or general effects of the chemical scaffold that are not mediated by the intended pharmacological target. (R)-PF-06256142 serves this purpose for studies involving its active counterpart, (S)-PF-06256142.

Pharmacological Profile of PF-06256142 Enantiomers

(S)-PF-06256142 is a potent and selective orthosteric agonist of the dopamine D1 receptor.[1] Its discovery was part of a program to develop non-catechol D1 agonists with improved pharmacokinetic properties and reduced receptor desensitization compared to traditional catecholamine agonists.[1][2] The key to its utility in research lies in its atropisomeric nature, leading to two stable enantiomers with distinct pharmacological profiles.[1][2]

While the active (+)-enantiomer, (S)-PF-06256142, demonstrates high affinity and efficacy at the D1 receptor, the (-)-enantiomer, (R)-PF-06256142, is pharmacologically inactive at this target. This crucial difference in activity is the foundation for its use as a negative control.

Table 1: Comparative In Vitro Pharmacology of PF-06256142 Enantiomers